4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-17-10-4-3-9(5-11(10)18-2)6-14-12(15)7-19-8-13(14)16/h3-5H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZCVPJFDZJUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)CSCC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiomorpholine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiomorpholine derivatives with reduced functionalities.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thiomorpholine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiomorpholine derivatives.
Substitution: Substituted thiomorpholine derivatives with various functional groups.
Scientific Research Applications
4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione has found applications in several areas of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thiomorpholine-dione derivatives share a core structure but differ in substituents, significantly impacting their physicochemical and biological properties. Below is a comparative analysis:
Key Differences
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups at adjacent positions, enhancing solubility in polar solvents compared to alkyl-substituted analogues like 4-(2,6-diethylphenyl)thiomorpholine-3,5-dione .
- Morpholine-diones (e.g., 4-(2-methoxy-4-nitrophenyl)morpholine-3,5-dione) replace sulfur with oxygen in the heterocycle, reducing thioether-related reactivity and altering hydrogen-bonding capacity .
Physicochemical Properties: The 4-(4-methoxyphenyl)thiomorpholine-3,5-dione (C₁₁H₁₁NO₃S) has a lower molecular weight (237.27 vs. 267.3) and simplified substituent profile, which may improve synthetic accessibility . Predicted boiling points for thiomorpholine-diones correlate with molecular weight and substituent bulk, with the target compound (548°C) exceeding simpler analogues .
Synthetic Accessibility: Synthesis of the target compound likely follows routes similar to methyl 4-(3,4-dimethoxyphenyl)butanoate (D1), involving acid-catalyzed esterification and cyclization . In contrast, morpholine-diones often require nitro-group incorporation, complicating their synthesis .
Research Findings
- Thiomorpholine-diones generally exhibit greater metabolic stability than morpholine-diones due to sulfur’s resistance to oxidative degradation .
Biological Activity
4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione is a compound of increasing interest due to its unique structural features and potential biological activities. This compound features a thiomorpholine ring with a 3,4-dimethoxyphenylmethyl substituent and dione functionality, which may contribute to its diverse applications in medicinal chemistry and pharmacology.
The compound's molecular formula is , and it has a molecular weight of 285.33 g/mol. Its structure allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It acts as a ligand that can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors influencing signal transduction pathways related to inflammation or cancer progression.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. For instance, research has shown that modifications in the thiomorpholine structure can enhance antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.
Anticancer Properties
There is growing evidence suggesting that this compound may possess anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in conditions like arthritis and other inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione | Methoxy group substitution | Moderate antimicrobial activity |
| 4-(4-Chlorophenyl)thiomorpholine-3,5-dione | Chlorine substituent | Enhanced anticancer activity |
| 4-(4-Nitrophenyl)thiomorpholine-3,5-dione | Nitro group introduction | Increased anti-inflammatory effects |
Case Studies
- Anticancer Study : A case study involving this compound demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 12 µM, indicating potent anticancer activity compared to controls.
- Antimicrobial Efficacy : In another study assessing the antimicrobial properties of various thiomorpholine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future studies include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Exploring how different substitutions on the thiomorpholine ring affect biological activity.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
